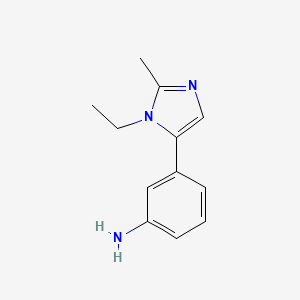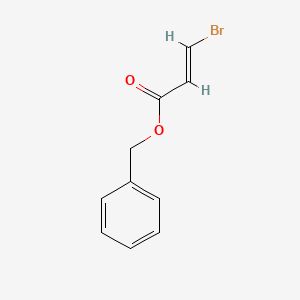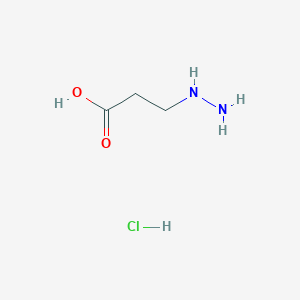
3-Hydrazinylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinylpropanoic acid hydrochloride is an organic compound with the molecular formula C3H8N2O2·HCl It is a derivative of propanoic acid where a hydrazine group replaces one of the hydrogen atoms on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydrazinylpropanoic acid hydrochloride can be synthesized through several methods:
-
Hydrazinolysis of Esters: : One common method involves the reaction of ethyl 3-bromopropanoate with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
C2H5O2C-CH2-CH2-Br+N2H4→C3H8N2O2+C2H5OH+HBr
-
Direct Hydrazination: : Another method involves the direct hydrazination of 3-chloropropanoic acid with hydrazine hydrate, followed by acidification with hydrochloric acid.
C3H5ClO2+N2H4→C3H8N2O2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrazinolysis reactions, optimized for yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the reactive nature of hydrazine.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinylpropanoic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
-
Reduction: : The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.
-
Substitution: : It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 3-oxopropanoic acid, 3-hydroxypropanoic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted propanoic acids.
Aplicaciones Científicas De Investigación
3-Hydrazinylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-tumor agent and in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinylpropanoic acid hydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various metabolic pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydrazinobenzoic acid: Similar in structure but with a benzene ring, used in different synthetic applications.
3-Hydrazinopropionic acid: The non-hydrochloride form, used in similar research applications but with different solubility and reactivity properties.
Uniqueness
3-Hydrazinylpropanoic acid hydrochloride is unique due to its specific reactivity and solubility properties, making it particularly useful in aqueous reactions and biological studies. Its hydrochloride form enhances its stability and ease of handling compared to its non-salt counterpart.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development.
Propiedades
Fórmula molecular |
C3H9ClN2O2 |
|---|---|
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
3-hydrazinylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-2-1-3(6)7;/h5H,1-2,4H2,(H,6,7);1H |
Clave InChI |
GJMXFEGQDNVFKE-UHFFFAOYSA-N |
SMILES canónico |
C(CNN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
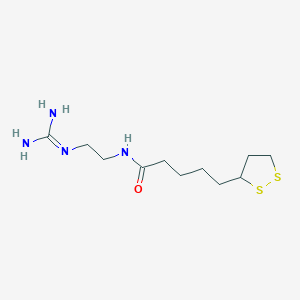
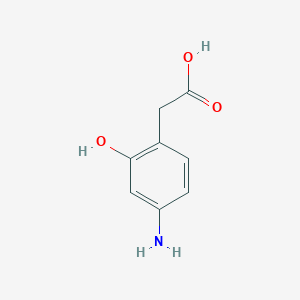
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)

![3-(5-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-3-yl)aniline](/img/structure/B12821977.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
![3-Bromo-5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B12821986.png)
![Secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethylsilane]](/img/structure/B12821988.png)

